molecular formula C11H8O5 B11927505 5-(Prop-2-yn-1-yloxy)isophthalic acid

5-(Prop-2-yn-1-yloxy)isophthalic acid

Cat. No.: B11927505
M. Wt: 220.18 g/mol
InChI Key: WUNOOPQHQITNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Prop-2-yn-1-yloxy)isophthalic acid is an organic compound with the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to the isophthalic acid core. It is primarily used in industrial applications and scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(Prop-2-yn-1-yloxy)isophthalic acid typically involves the reaction of isophthalic acid with propargyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(Prop-2-yn-1-yloxy)isophthalic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Prop-2-yn-1-yloxy)isophthalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Prop-2-yn-1-yloxy)isophthalic acid involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

5-(Prop-2-yn-1-yloxy)isophthalic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

5-prop-2-ynoxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H8O5/c1-2-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15/h1,4-6H,3H2,(H,12,13)(H,14,15)

InChI Key

WUNOOPQHQITNBR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.